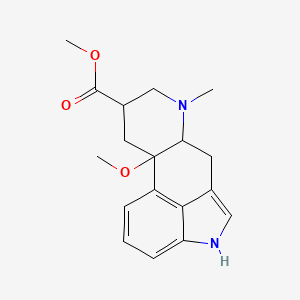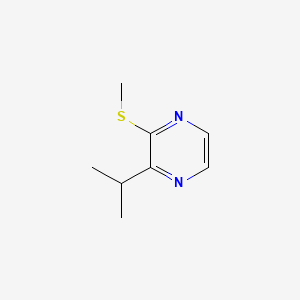
10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester is a complex organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound belongs to the ergoline family, which is known for its diverse biological activities and applications in various fields such as medicine and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes methylation, carboxylation, and methoxylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on various biological pathways and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergoline-8beta-carboxylic acid methyl ester hydrochloride: Another ergoline derivative with similar structural features.
Methyl (8beta)-10-methoxy-1,6-dimethylergoline-8-carboxylate: Shares the core ergoline structure but differs in specific functional groups.
Uniqueness
10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
23495-64-9 |
|---|---|
Formule moléculaire |
C18H22N2O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
methyl (6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-20-10-12(17(21)22-2)8-18(23-3)13-5-4-6-14-16(13)11(9-19-14)7-15(18)20/h4-6,9,12,15,19H,7-8,10H2,1-3H3/t12-,15-,18+/m1/s1 |
Clé InChI |
SCWPBCNOFOVVGZ-DWQUBVKVSA-N |
SMILES |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC |
SMILES isomérique |
CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC |
SMILES canonique |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















